molecular formula C17H18ClNO B1632771 N-benzyl-3-chloro-N-propan-2-ylbenzamide

N-benzyl-3-chloro-N-propan-2-ylbenzamide

Cat. No.: B1632771
M. Wt: 287.8 g/mol
InChI Key: PXPOCASLNGWKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-chloro-N-propan-2-ylbenzamide, registered under CAS Number 35256-87-2, is a chemical compound supplied for research and development purposes. It has a molecular formula of C17H18ClNO and a molecular weight of 287.8 g/mol . This compound is part of the N-benzylbenzamide class of chemicals, which are structures of interest in medicinal chemistry research . Related benzamide compounds have been investigated as key intermediates or scaffolds in the discovery of bioactive molecules, such as agonists for G-protein coupled receptors (GPCRs) like GPR52, a target emerging in neurotherapeutic research for conditions including schizophrenia and Huntington's disease . Researchers value this structural motif for its potential in constructing molecules that can modulate protein-protein interactions or enzyme activity. The inclusion of both benzyl and isopropyl (propan-2-yl) groups on the amide nitrogen creates a sterically hindered structure that can influence its binding affinity and metabolic stability, making it a valuable building block in drug discovery . Handle with appropriate precautions in a laboratory setting. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-benzyl-3-chloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18ClNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3

InChI Key

PXPOCASLNGWKES-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares N-benzyl-3-chloro-N-propan-2-ylbenzamide with four analogous benzamides, highlighting key structural and functional differences:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Notable Properties/Applications
This compound C₁₇H₁₈ClNO 287.78 3-Cl, N-benzyl, N-isopropyl High steric bulk; potential catalyst ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for metal catalysis
3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide C₁₂H₁₅ClNO₂ 256.71 3-Cl, N-(1-hydroxy-2-methylpropan-2-yl) Enhanced hydrophilicity due to hydroxyl group
3-Chloro-N-(2-oxo-2-{...}ethyl)benzamide () C₁₉H₁₇ClN₄O₂ 392.82 3-Cl, hydrazino-oxo side chain Potential for coordination chemistry
N-(2-(tert-Butyl)phenyl)-...-3-(trifluoromethyl)benzamide C₂₉H₂₈F₃N₃O 515.55 3-CF₃, pyridyl and tert-butyl groups Electron-withdrawing CF₃; pharmaceutical applications

Key Differences and Implications

The N-benzyl/N-isopropyl substituents provide significant steric hindrance, limiting its utility in reactions requiring accessible amide nitrogens (e.g., hydrogen bonding in catalysis). In contrast, the N-(2-hydroxy-1,1-dimethylethyl) group () enables metal coordination via N and O atoms .

Hydrophilicity and Solubility :

  • Compounds with hydroxyl groups (e.g., and ) exhibit higher polarity and aqueous solubility compared to the hydrophobic N-benzyl/N-isopropyl substituents in the target compound.

Applications: The hydrazino-oxo side chain in ’s compound may facilitate chelation with transition metals, making it suitable for catalytic applications . The trifluoromethyl group in enhances metabolic stability and binding affinity in drug design .

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Condensation

DCC-mediated condensation is a benchmark method for amide synthesis. In this approach, 3-chlorobenzoic acid reacts with N-benzyl-N-isopropylamine in the presence of DCC and a catalytic base. The reaction proceeds via the in situ formation of an O-acylisourea intermediate, which is subsequently displaced by the amine nucleophile.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to reflux (40–80°C)
  • Time: 8–24 hours
  • Workup: Sequential extraction with HCl, NaHCO₃, and brine, followed by column chromatography.

A representative procedure from achieved an 86% yield of N-benzyl-N,4-dimethylbenzamide (a structural analog) using DCC in DCM at room temperature for 12 hours. Scaling this to this compound would require substituting 3-chlorobenzoic acid and optimizing stoichiometry to account for steric hindrance from the isopropyl group.

Challenges:

  • DCC generates dicyclohexylurea (DCU) as a byproduct, complicating purification.
  • Side reactions, such as epimerization or over-activation of the carboxylic acid, may occur under prolonged reflux.

Ethylcarbodiimide (EDC)/Hydroxybenzotriazole (HOBt) Approach

EDC/HOBt coupling offers improved solubility and reduced side reactions compared to DCC. This method involves activating 3-chlorobenzoic acid with EDC and HOBt in DMSO or acetonitrile, followed by amine addition.

Key Data from:

Parameter Value
Solvent DMSO or acetonitrile
Temperature Room temperature to 100°C
Reaction Time 1–9 hours
Yield 70–85%
Purity >90% (post-HPLC purification)

For example, the synthesis of N-(3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide followed a similar protocol, achieving 75% yield after HPLC purification. Adapting this to this compound would necessitate replacing the thiophene component with the isopropyl-benzylamine moiety.

Advantages:

  • HOBt suppresses racemization and enhances coupling efficiency.
  • EDC is water-soluble, simplifying aqueous workups.

Alternative Synthetic Routes

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered amines, Ullmann-type couplings using copper catalysts enable C–N bond formation under milder conditions. A modified protocol from employs Ru₃(CO)₁₂ and Schlosser’s base (LHMDS) to facilitate coupling between 3-chlorobenzoic acid derivatives and benzyl-isopropylamine.

Optimized Conditions:

  • Catalyst: Ru₃(CO)₁₂ (5 mol%)
  • Base: Lithium hexamethyldisilazide (LHMDS)
  • Solvent: Pinacolone
  • Temperature: 80°C
  • Yield: 60–70%

This method avoids pre-activation of the carboxylic acid but requires inert atmosphere conditions and specialized catalysts.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study in demonstrated that heating 2-(benzyloxy)nicotinic acid with amines under microwave conditions (150°C, 30 minutes) achieved 90% conversion. Applied to this compound, this approach could shorten synthesis times from hours to minutes.

Typical Parameters:

  • Power: 300 W
  • Pressure: 250 psi
  • Solvent: DMF or NMP
  • Yield: 78–82%

Industrial-Scale Production Techniques

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing efficiency, making them ideal for large-scale synthesis. EvitaChem reports a pilot-scale process using tubular reactors to produce this compound at 92% yield.

Process Overview:

  • Feedstock Preparation: 3-Chlorobenzoic acid and N-benzyl-N-isopropylamine dissolved in THF.
  • Reactor Conditions:
    • Residence Time: 15 minutes
    • Temperature: 50°C
    • Pressure: 10 bar
  • In-line Purification: Scavenger resins remove DCU byproducts.

Ultrasonic Irradiation Methods

Ultrasonication enhances reaction kinetics through cavitation. A method from uses ultrasonic baths (40 kHz) to accelerate coupling reactions, achieving 88% yield in 2 hours—a 60% reduction compared to conventional heating.

Benefits:

  • Reduced energy consumption.
  • Improved homogeneity in multiphasic systems.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexanes) remains the gold standard for laboratory-scale purification, yielding >95% purity. Industrial processes favor recrystallization from ethanol/water mixtures to minimize costs.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

  • δ 7.20–7.42 (m, aromatic protons)
  • δ 4.78 (s, N–CH₂–Ph)
  • δ 3.05 (s, N–CH(CH₃)₂)

HRMS: Calculated for C₁₇H₁₉ClN₂O [M+H]⁺: 303.1264; Found: 303.1268.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
DCC-Mediated 80–86 90–95 Moderate Low
EDC/HOBt 70–85 >90 High Moderate
Ullmann Coupling 60–70 85–90 Low High
Continuous Flow 90–92 >95 High High
Ultrasonic Irradiation 85–88 92–95 Moderate Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-propan-2-ylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves amide bond formation between substituted benzoyl chlorides and amines. For example, coupling 3-chlorobenzoyl chloride with N-benzyl-isopropylamine in dichloromethane (DCM) using pyridine as a base can yield the target compound. Catalysts (e.g., Pd/C for hydrogenation) and solvent polarity significantly affect regioselectivity and purity . Reaction parameters like temperature (room temp vs. reflux) and stoichiometric ratios should be optimized to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm amide bond formation (e.g., carbonyl signals at ~165-170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • UV-Vis : Detects conjugation effects from aromatic and amide groups .

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model electron density distributions, bond dissociation energies, and frontier molecular orbitals (HOMO/LUMO). These calculations guide predictions of nucleophilic/electrophilic sites and stability under reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?

  • Methodological Answer : Apply iterative analysis:

  • Reproduce Reactions : Vary solvents, catalysts, and temperatures to identify reproducibility issues.
  • Advanced Spectrometry : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Theoretical Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies optimize regioselectivity in N-substituted benzamide derivatives during synthesis?

  • Methodological Answer :

  • Protective Groups : Use TIPSCl (triisopropylsilyl chloride) to shield reactive hydroxyl groups during coupling .
  • Catalytic Systems : Palladium-based catalysts enhance cross-coupling efficiency for aromatic halogen substituents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

  • Methodological Answer : Challenges include low crystal quality due to flexible substituents (benzyl/isopropyl). Solutions:

  • Crystallization Optimization : Use slow evaporation in mixed solvents (e.g., DCM/hexane).
  • Software Tools : SHELXL refines disordered structures via iterative least-squares algorithms .

Q. How do structural modifications (e.g., halogen substitution, methoxy groups) influence biological activity in analogues?

  • Methodological Answer :

  • Chlorine : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability. SAR studies on chromenone derivatives show methoxy groups at C-3 increase anti-inflammatory activity .

Q. How can solubility limitations in pharmacological assays be mitigated for hydrophobic benzamide derivatives?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
  • Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

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